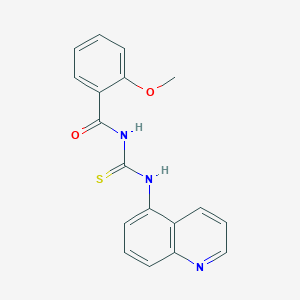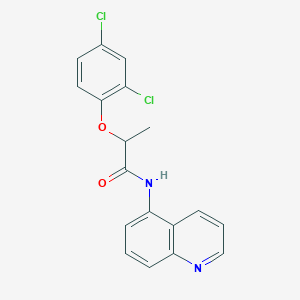
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BAY 73-6691 and is a selective inhibitor of soluble guanylate cyclase (sGC).
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide involves the inhibition of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important second messenger molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cardiac function. By inhibiting sGC, 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide reduces the levels of cGMP, leading to various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide depend on the specific application. In cardiovascular disease, this compound has been shown to improve cardiac function by reducing myocardial fibrosis and hypertrophy. In pulmonary hypertension, it has been shown to improve pulmonary vascular resistance by reducing pulmonary arterial pressure and increasing pulmonary blood flow. In cancer, it has been shown to inhibit tumor growth by inducing apoptosis in cancer cells and reducing angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide in lab experiments include its high selectivity for sGC and its potential applications in various fields. However, the limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for research on 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide. One direction is to explore its potential applications in other fields, such as neurodegenerative diseases and diabetes. Another direction is to develop more potent and selective inhibitors of sGC based on the structure of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide could provide valuable insights into its potential clinical applications.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide involves a series of chemical reactions. The starting material is 2-methoxy-3-methylbenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to form the amide intermediate. Finally, the amide intermediate is treated with bromine to obtain the final product, 5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide has been extensively studied for its potential applications in various fields, including cardiovascular disease, pulmonary hypertension, and cancer. In cardiovascular disease, this compound has been shown to improve cardiac function and reduce the risk of heart failure. In pulmonary hypertension, it has been shown to improve pulmonary vascular resistance and reduce pulmonary arterial pressure. In cancer, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
Produktname |
5-bromo-2-methoxy-3-methyl-N-(pyridin-3-yl)benzamide |
|---|---|
Molekularformel |
C14H13BrN2O2 |
Molekulargewicht |
321.17 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-3-methyl-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-9-6-10(15)7-12(13(9)19-2)14(18)17-11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) |
InChI-Schlüssel |
BAZKIZJZLKXZNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CN=CC=C2)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CN=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-chloro-2-(4-morpholinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B278250.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)

![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)




![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)


